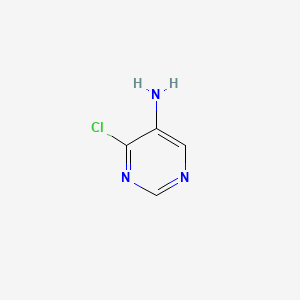

5-Amino-4-chloropyrimidine

Übersicht

Beschreibung

5-Amino-4-chloropyrimidine is a versatile chemical scaffold that has been extensively studied due to its potential applications in medicinal chemistry. The core structure of 5-amino-4-chloropyrimidine is a pyrimidine ring, a heterocyclic aromatic organic compound similar to pyridine. One of the carbon atoms in this six-membered ring is substituted with a chlorine atom, and an amino group is attached to the adjacent carbon, making it a suitable candidate for further chemical modifications and the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of 5-amino-4-chloropyrimidine derivatives has been achieved through various methods. One approach involves a one-pot ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for creating thiadiazolo pyrimidine derivatives with potential anticancer properties . Another method utilizes the Mitsunobu reaction for the synthesis of furo[2,3-d]pyrimidines, which involves the reaction of hydroxymethyl intermediates with N-mesyl- and N-nosylarylamines . Additionally, analogues of 5-amino-4-chloropyrimidine have been synthesized for the inhibition of VEGFR-2 and CDK1, which included a structure-activity relationship (SAR) study and kinase selectivity profiling . Furthermore, novel fused pyrimidine derivatives have been constructed from 4-amino-2,6-dichloropyrimidine through condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of 5-amino-4-chloropyrimidine derivatives has been elucidated using various techniques, including single-crystal X-ray diffraction. The pyrimidine unit offers two ring nitrogen atoms as proton-accepting sites, which can lead to different tautomeric forms of the cation in the crystalline state . The bond lengths and angles in these structures provide insights into the electronic distribution and polarization within the molecules. The presence of substituents on the pyrimidine ring can significantly influence the molecular conformation and the potential for intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-4-chloropyrimidine derivatives is diverse, allowing for the introduction of various functional groups. For instance, regioselective displacements of chlorines and diazotation reactions have been employed to create a library of thiazolo[4,5-d]pyrimidines, which were screened for their inhibitory activity against SecA from Escherichia coli and Staphylococcus aureus . The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the outcome of reactions such as nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-4-chloropyrimidine derivatives are crucial for their potential therapeutic applications. The compounds synthesized in these studies have been evaluated for their drug-like properties, including ADME (absorption, distribution, metabolism, and excretion) profiles . The crystalline forms of these compounds can exhibit phenomena such as tautomerism, twinning, and disorder, which are important for understanding their stability and solubility . Additionally, the formation of hydrogen-bonded sheets and the presence of halogen bonds contribute to the solid-state properties of these derivatives .

Wissenschaftliche Forschungsanwendungen

DNA Modification Studies

5-Amino-4-chloropyrimidine, a chlorinated pyrimidine derivative, has been studied for its potential biological significance, particularly in DNA modification. Kang, Burdzy, Liu, and Sowers (2004) synthesized oligonucleotides containing 5-chlorocytosine to investigate the consequences of pyrimidine chlorination on DNA-protein interactions and potential mutagenic effects (Kang et al., 2004).

Molecular Structure Analysis

Abuelela, Mohamed, Wilson, and Zoghaib (2016) conducted a detailed study of the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile, a compound related to 5-Amino-4-chloropyrimidine. They used Raman and infrared spectroscopy along with ab initio calculations to analyze its structure, providing insights into the vibrational features and tautomeric forms of the compound (Abuelela et al., 2016).

Crystallography and Tautomerism

Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) explored the crystallography of pyrimidine derivatives, including those similar to 5-Amino-4-chloropyrimidine. Their research focused on the different tautomeric forms of the cation in various crystal structures, revealing how these forms impact the molecular recognition processes crucial in pharmaceuticals (Rajam et al., 2017).

Chemical Reactions and Ring Cleavage

Clark, Parvizi, and Colman (1976) investigated the ring cleavage of pyrimidine derivatives, including those structurally related to 5-Amino-4-chloropyrimidine. They observed that these compounds undergo reactions in alkaline conditions to yield olefins, providing insights into their chemical behavior and potential applications in synthetic chemistry (Clark et al., 1976).

Anticancer and Antiviral Research

Studies on pyrimidine derivatives have also explored their potential in developing anticancer and antiviral agents. For instance, Vince and Hua (1990) synthesized carbocyclic analogues of pyrimidine nucleosides, demonstrating potent anti-HIV activity, highlighting the therapeutic potential of these compounds (Vince & Hua, 1990).

Wirkmechanismus

- One possible target could be cyclooxygenase (COX) enzymes, which play a crucial role in converting arachidonic acid into prostaglandins (PGE2), thromboxanes, and prostacyclins .

- By modulating these mediators, the compound suppresses the inflammatory response, contributing to its anti-inflammatory effects .

- Impact on Bioavailability : Factors like solubility, stability, and metabolism influence its bioavailability .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Its pharmacokinetic properties influence its therapeutic potential and clinical use . Keep in mind that this information is based on available literature, and additional studies may provide more insights into its action. If you have any further questions or need additional details, feel free to ask! 😊

Eigenschaften

IUPAC Name |

4-chloropyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGMCUVJFRBVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539706 | |

| Record name | 4-Chloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-chloropyrimidine | |

CAS RN |

54660-78-5 | |

| Record name | 4-Chloropyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

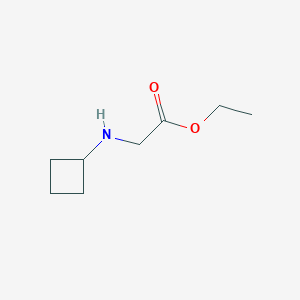

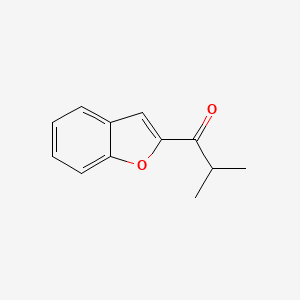

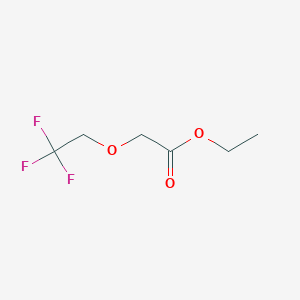

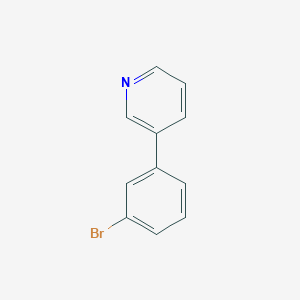

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

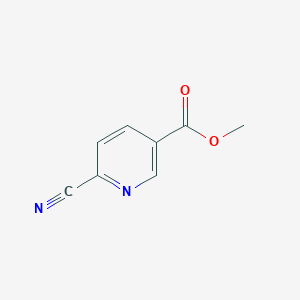

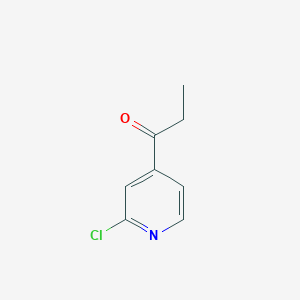

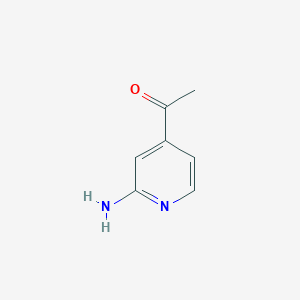

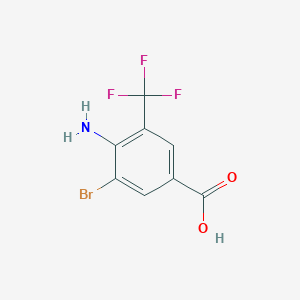

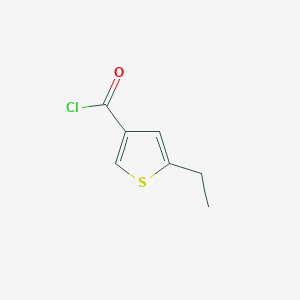

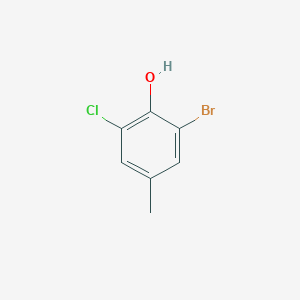

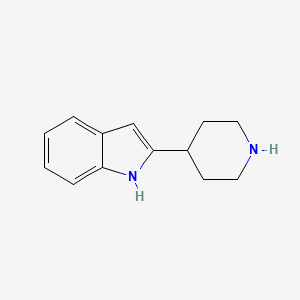

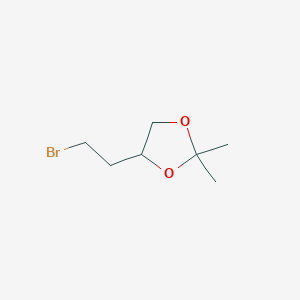

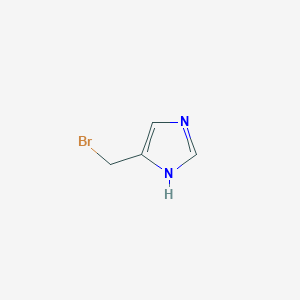

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Amino-4-chloropyrimidine in organic synthesis, particularly in the context of nucleic acid research?

A: 5-Amino-4-chloropyrimidine serves as a crucial starting material for synthesizing highly functionalized purines, which are fundamental components of nucleic acids [, ]. The chlorine atom and the amino group provide handles for further chemical modifications, enabling the creation of diverse purine derivatives.

Q2: Can you describe a novel synthetic route using 5-Amino-4-chloropyrimidine for creating substituted purines?

A: A recent study [] details a one-pot, metal-free method employing 5-Amino-4-chloropyrimidines and Vilsmeier-type reagents to generate diversely substituted purines, including 9-aryl-substituted chloropurines. This methodology offers a rapid and efficient pathway for synthesizing various purine-based molecules relevant to nucleic acid research, particularly for developing novel nucleoside analogs.

Q3: Beyond purine synthesis, are there other applications of 5-Amino-4-chloropyrimidine in heterocyclic chemistry?

A: Yes, research demonstrates that diazotization of 6-substituted 5-Amino-4-chloropyrimidines can lead to the formation of 4-chloro-1,2,3-triazole derivatives []. This reaction highlights the versatility of 5-Amino-4-chloropyrimidine as a building block for accessing other valuable heterocyclic scaffolds, expanding its utility beyond purine chemistry.

Q4: The provided research mentions a "carbanucleoside." Can you elaborate on the role of 5-Amino-4-chloropyrimidine in its synthesis?

A: Researchers synthesized unique carbanucleoside analogs, structurally distinct from traditional nucleosides, by utilizing a multi-step process involving 5-Amino-4-chloropyrimidine []. In this synthesis, a chiral cyclopentylamine derivative, derived from D-glucose, is coupled with 5-Amino-4-chloropyrimidine. Subsequent purine ring construction results in the formation of the desired carbanucleoside analog. This strategy demonstrates the potential of 5-Amino-4-chloropyrimidine in creating novel molecules with potential biological activity, opening avenues for exploring its use in medicinal chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)